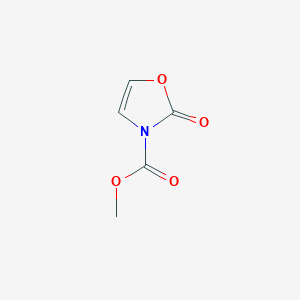

Methyl 2-oxooxazole-3(2H)-carboxylate

Description

Methyl 2-oxooxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

methyl 2-oxo-1,3-oxazole-3-carboxylate |

InChI |

InChI=1S/C5H5NO4/c1-9-4(7)6-2-3-10-5(6)8/h2-3H,1H3 |

InChI Key |

NKXBNZCOJIRYCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=COC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxooxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes in the presence of a base and an oxidant. For example, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or dimethyl sulfoxide (DMSO) solvent using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant under argon atmosphere with blue LED radiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxooxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and various catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield 2-substituted benzoxazole derivatives, while reduction reactions can produce reduced oxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxooxazole-3(2H)-carboxylate is primarily explored for its biological activities, particularly as a precursor in the synthesis of bioactive compounds.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of oxazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications of this compound can enhance its activity against specific tumor types, making it a candidate for further development as an anticancer agent .

- Inhibition of Enzymatic Activity: Compounds derived from this compound have been investigated for their ability to inhibit certain enzymes involved in cancer progression. For example, a series of substituted oxazoles showed promising results in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases .

Agrochemicals

The compound has been researched for its potential use in agrochemical formulations due to its biological activity against pests and pathogens.

Applications:

- Insecticidal Properties: this compound has been shown to possess insecticidal properties, making it useful in developing new insecticides. Studies suggest that it can disrupt the metabolic processes of certain insects, leading to their mortality .

Materials Science

In materials science, this compound is being explored for its potential applications in the development of novel materials.

Research Insights:

- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for various chemical modifications that can tailor the physical and chemical properties of the resulting polymers .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including cyclization reactions and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Safety and Regulatory Aspects

As with any chemical compound intended for research or commercial use, safety assessments are crucial. Regulatory bodies require comprehensive toxicity studies to evaluate the safety profile of this compound before it can be used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxooxazole-3(2H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in bacterial resistance, making it a potential candidate for antibiotic development .

Comparison with Similar Compounds

Similar Compounds

Isoxazole: Isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

Benzoxazole: Benzoxazole is a bicyclic compound containing a benzene ring fused to an oxazole ring.

Oxadiazole: Oxadiazole is another heterocyclic compound with two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness

Methyl 2-oxooxazole-3(2H)-carboxylate is unique due to its specific structure and reactivity

Biological Activity

Methyl 2-oxooxazole-3(2H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the oxazole ring structure, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, often involving the condensation of appropriate precursors.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in various cancer cell lines, leading to apoptosis.

- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

The anticancer properties of this compound have been investigated across multiple studies. Below is a summary table highlighting its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 12.5 | Induces apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of tubulin polymerization |

Case Studies

- Study on Ovarian Cancer Cells :

- Breast Cancer Research :

- Cervical Cancer Analysis :

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining its safety profile in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.